molecular formula C13H13ClN2O3 B8426950 2-Chloro-4-(2,3,4-trimethoxyphenyl)pyrimidine

2-Chloro-4-(2,3,4-trimethoxyphenyl)pyrimidine

Cat. No.: B8426950
M. Wt: 280.70 g/mol
InChI Key: YJJBHMBBYVUMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(2,3,4-trimethoxyphenyl)pyrimidine is a useful research compound. Its molecular formula is C13H13ClN2O3 and its molecular weight is 280.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

2-chloro-4-(2,3,4-trimethoxyphenyl)pyrimidine

InChI

InChI=1S/C13H13ClN2O3/c1-17-10-5-4-8(11(18-2)12(10)19-3)9-6-7-15-13(14)16-9/h4-7H,1-3H3

InChI Key

YJJBHMBBYVUMKM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2=NC(=NC=C2)Cl)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 250 mL round-bottomed flask, 1.49 grams (10 mmol) of 2,4-dichloropyrimidine was combined with 2,3,4-trimethoxyphenylboronic acid (2.12 g, 10 mmol), sodium carbonate (2.12 g, 2 equivalents), and 1.15 g (0.1 equivalents) of tetrakis-triphenylphosphinepalladium. Toluene (50 mL) and water (5 mL) were added. The reaction was allowed to reflux under nitrogen overnight. The reaction was diluted with toluene and water and the organic layer was separated, washed with brine, dried (Na2SO4), filtered, and concentrated to afford the crude pyrimidine 5. The compound was purified on silica gel using an eluent of 30% acetone/hexane to afford 2.08 g (74%) of the product 5 as a white solid.
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis-triphenylphosphinepalladium
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
74%

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